molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5

5-nitro-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B045535
Numéro CAS: 101083-92-5
Poids moléculaire: 163.13 g/mol
Clé InChI: INMIPMLIYKQQID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine: is a nitrogen-containing heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-nitro-1H-pyrrolo[2,3-b]pyridine often involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Applications De Recherche Scientifique

Cancer Treatment

One of the primary applications of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives is their role as antiproliferative agents . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, making them potential candidates for cancer therapies. For instance, compounds derived from this structure have shown efficacy against solid tumors such as lung, breast, and pancreatic cancers. The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth and metastasis.

  • Case Study : A study highlighted the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are often overexpressed in tumors, and their inhibition leads to reduced cell proliferation and increased apoptosis in breast cancer cells .

Kinase Inhibition

This compound derivatives have been identified as effective kinase inhibitors , particularly targeting serine/threonine kinases like PDK1 (phosphoinositide-dependent kinase 1). PDK1 plays a crucial role in the PI3K signaling pathway, which is vital for cellular functions such as survival and growth.

  • Applications :
    • Treatment of hyperproliferative disorders.
    • Potential use in managing inflammatory diseases by modulating immune responses.

Table 1: Summary of Kinase Inhibition Studies

Compound NameTarget KinaseIC50 (nM)Cancer TypeMechanism
Compound 4hFGFR17BreastInhibits proliferation and induces apoptosis
Compound XPDK125VariousModulates signaling pathways involved in cell survival

Other Biological Activities

Beyond cancer treatment, this compound derivatives exhibit other biological activities:

  • Antiviral Properties : Some studies suggest that these compounds may also be effective against viral infections, including HIV-1. They can potentially modulate immune responses or inhibit viral replication mechanisms.
  • Inflammation Modulation : The anti-inflammatory properties of these compounds make them candidates for treating conditions characterized by excessive inflammation.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that modify its structure to enhance biological activity. Common methods include nitration and bromination, which allow for the introduction of functional groups that can improve potency and selectivity against target enzymes or receptors.

Table 2: Synthesis Methods and Derivatives

Synthesis MethodDescriptionExample Derivative
NitrationIntroduction of nitro groups5-Nitro derivative
BrominationHalogenation to enhance reactivity5-Bromo derivative
Mannich ReactionFormation of amines from aldehydesAmino-substituted variant

Activité Biologique

5-Nitro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, focusing on its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrole moiety fused to a pyridine ring with a nitro group at the 5-position. Its molecular formula is C7H5N3O2C_7H_5N_3O_2 and it has been identified as a versatile scaffold for drug development due to its ability to interact with various biological targets.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives typically involves multi-step organic reactions, including nitration and coupling reactions. The structure-activity relationship studies have revealed that modifications at the nitrogen positions and the introduction of various substituents can significantly influence biological activity.

Table 1: SAR of this compound Derivatives

CompoundSubstituentIC50 (µM)Target
Compound 1-OCH30.48PDE4B
Compound 2-Cl0.75AAK1
Compound 3-CF30.90FGFR
Compound 4-NO21.20HNE

Inhibition of Neutrophil Elastase (HNE)

Research has demonstrated that certain derivatives of this compound act as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. For instance, one study reported that specific derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against HNE .

Antiviral Activity

Another significant area of research involves the antiviral properties of these compounds. A series of pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a crucial role in the life cycle of viruses such as dengue and Ebola. Compounds optimized for AAK1 binding showed enhanced antiviral activity in vitro against these viruses .

Phosphodiesterase Inhibition

The biological evaluation of this compound derivatives has also revealed their potential as phosphodiesterase (PDE) inhibitors. Specifically, compounds targeting PDE4B have demonstrated significant inhibition of pro-inflammatory cytokine release from macrophages, suggesting a therapeutic role in inflammatory diseases .

Case Study: Anticancer Activity

In a recent study focused on cancer therapy, several derivatives of this compound were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. One compound exhibited an IC50 value of approximately 0.5 µM against breast cancer cells, highlighting its potential as an anticancer agent. The mechanism was linked to the modulation of key signaling pathways involved in cell growth and apoptosis .

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another promising application is in the inhibition of fibroblast growth factor receptors (FGFRs). Derivatives were synthesized that showed selective inhibition against FGFR1-4 with IC50 values ranging from 7 nM to over 700 nM. This selectivity indicates potential for treating conditions such as certain types of cancer and fibrotic diseases where FGFR signaling is dysregulated .

Propriétés

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIPMLIYKQQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467950
Record name 5-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101083-92-5
Record name 5-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 500 mg 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine in 4 ml ethanol were added 93.5 mg sodium hydroxide, and the mixture was stirred under irradiation in a microwave-oven for 30 minutes (min) at 140° C. 20 equal batches of this kind were combined and evaporated. The residue was dissolved in 100 ml conc. hydrochloric acid and stirred for 30 min at RT. It was again evaporated and the residue was refluxed with THF for 30 min. Insoluble parts were removed by filtration, the filtrate was evaporated and the residue was chromatographed on silica in ethyl acetate/heptane mixtures.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
93.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (0.7 g, 2.98 mmol) and copper(I) iodide (114 mg, 0.60 mmol) were dissolved in N,N-dimethylacetamide (14 mL). The mixture was irradiated in a microwave reactor at 190° C. for 30 min. The mixture was evaporated to remove N,N-dimethylacetamide in vacuo. The residue was dissolved in hot tetrahydrofuran (50° C., 250 mL) and filtered through a short pad of silica gel (from QingDao, 200-300 mesh). The filtrate was concentrated to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine (0.4 g, 83%) as a yellow solid: LC/MS m/e calcd for C7H5N3O2 [M+H]+ 164.14, observed 164.0.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
114 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred suspension of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (10.2 g, 33 mmol) in methanol (250 mL) powdered sodium hydroxide (2 g, 50 mmol) was added. After stirring at room temperature for 30′ more powdered sodium hydroxide (2 g, 50 mmol) and dichloromethane (50 mL) were added and stirring was prolonged for additional 30′. After concentration, a solution of 2N HCl (50 mL) and water (200 mL) was added and the obtained mixture was filtered. The yellow cake was washed with water and dried to give 5-nitro-1H-pyrrolo[2,3-b]pyridine (4.6 g, 28.2 mmol, 85% yield).
Name
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine 506 of is prepared by reacting 3-methyl-5-nitro-pyridin-2-ylamine 505 with t-butyloxycarbonyl anhydride in an appropriate solvent (e.g. ethyl acetate and hexanes). Concentration and extraction provides a Boc-protected intermediate that is then reacted with 2 equivalents of butyllithium in an appropriate polar solvent (e.g. tetrahydrofuran) with cooling (e.g. 0° C.), followed by the addition of dimethylformamide and stirring for 30 minutes to one hour, followed by addition of 5.5 M HCl. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides 506. (Hands et. al., Synthesis 1996, 877-882.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
t-butyloxycarbonyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-nitro-1H-pyrrolo[2,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.